molecular formula C24H20F2N2O5S2 B2511797 [2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 791107-29-4

[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No.: B2511797
CAS No.: 791107-29-4
M. Wt: 518.55
InChI Key: LFXVIBRKNADUSK-UHFFFAOYSA-N
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Description

[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a unique organic compound characterized by its complex structure and diverse chemical properties. This compound is composed of a difluoromethylsulfanyl aniline moiety, an oxoethyl group, a phenylethenyl sulfonyl amino group, and a benzoate backbone. Its synthesis and reactivity offer significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate typically involves a multi-step organic synthesis approach. The initial step often includes the preparation of intermediates, such as the difluoromethylsulfanyl aniline, which can be achieved through the nucleophilic substitution reaction of aniline with a difluoromethyl sulfide source. The coupling of this intermediate with oxoethyl groups is achieved through condensation reactions under controlled temperature and pH conditions.

Subsequently, the phenylethenyl sulfonyl amino moiety is introduced via sulfonation reactions, followed by coupling with benzoic acid derivatives to form the final benzoate structure. Each step requires precise control of reaction conditions, including solvent choice, temperature, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using batch or continuous flow processes. The key to successful industrial synthesis lies in optimizing reaction parameters to achieve cost-effective and environmentally sustainable production. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate undergoes a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the oxo group to an alcohol.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

  • Substitution: Electrophilic aromatic substitution reactions often require halogens (e.g., chlorine, bromine) and Lewis acids as catalysts (e.g., aluminum chloride).

Major Products

  • Oxidation Products: Sulfoxide or sulfone derivatives.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Aromatic rings substituted with halogens or other electrophiles.

Scientific Research Applications

[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate finds applications across various scientific disciplines:

  • Chemistry: Used as a reagent and intermediate in the synthesis of complex organic molecules.

  • Biology: Explored for its potential as a biological probe to study enzyme interactions and cellular processes.

  • Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

  • Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is highly dependent on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent binding. These interactions can lead to alterations in cellular signaling pathways, contributing to its observed biological effects. The specific molecular pathways involved are still under investigation, but initial studies suggest a role in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as those containing the difluoromethylsulfanyl or benzoate moieties, [2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate stands out due to its unique combination of functional groups. This uniqueness imparts specific reactivity and biological activity that are distinct from other related compounds.

List of Similar Compounds

  • [4-(difluoromethylsulfanyl)anilino]benzoate

  • 2-oxoethyl benzoate derivatives

  • Phenylethenyl sulfonyl amino benzoates

This detailed exploration highlights the intricate synthetic pathways, chemical reactivity, and wide-ranging applications of this compound, showcasing its importance in scientific research and industry.

Properties

IUPAC Name

[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O5S2/c25-24(26)34-21-11-9-19(10-12-21)27-22(29)16-33-23(30)18-7-4-8-20(15-18)28-35(31,32)14-13-17-5-2-1-3-6-17/h1-15,24,28H,16H2,(H,27,29)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXVIBRKNADUSK-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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